molecular formula C8H12O4S2 B3053087 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid CAS No. 50826-72-7

3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid

Cat. No.: B3053087
CAS No.: 50826-72-7
M. Wt: 236.3 g/mol
InChI Key: JHFBRMLJWPWYEX-UHFFFAOYSA-N
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Description

3-(Acetylthio)-2-[(acetylthio)methyl]propanoic acid is an organic compound characterized by the presence of acetylthio groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(acetylthio)-2-[(acetylthio)methyl]propanoic acid typically involves the acetylation of thiol groups on a propanoic acid derivative. One common method includes the reaction of 3-mercaptopropanoic acid with acetic anhydride under controlled conditions to introduce the acetylthio groups. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Acetylthio)-2-[(acetylthio)methyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The acetylthio groups can be reduced to free thiols.

    Substitution: The acetylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Free thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Acetylthio)-2-[(acetylthio)methyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving thiol groups.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting thiol-containing enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(acetylthio)-2-[(acetylthio)methyl]propanoic acid involves its interaction with thiol-containing enzymes and proteins. The acetylthio groups can undergo nucleophilic attack by the thiol groups of cysteine residues in proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Mercaptopropanoic acid: Lacks the acetylthio groups but shares the propanoic acid backbone.

    2-Mercaptoethanol: Contains a thiol group but lacks the propanoic acid structure.

    Acetylthioacetic acid: Similar in containing an acetylthio group but differs in the overall structure.

Uniqueness

3-(Acetylthio)-2-[(acetylthio)methyl]propanoic acid is unique due to the presence of two acetylthio groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

IUPAC Name

3-acetylsulfanyl-2-(acetylsulfanylmethyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S2/c1-5(9)13-3-7(8(11)12)4-14-6(2)10/h7H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFBRMLJWPWYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CSC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50521851
Record name 3-(Acetylsulfanyl)-2-[(acetylsulfanyl)methyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50521851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50826-72-7
Record name 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50826-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Acetylsulfanyl)-2-[(acetylsulfanyl)methyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50521851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3.36 g (40 mmoles) of thioacetic acid in 40 ml of N-potassium hydroxide is added dropwise to a solution of 2-bromomethyl-3-bromopropanoic acid in 1.0N potassium hydroxide (20 ml). The mixture is stirred at room temperature overnight, acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer is dried and concentrated in vacuo. The residue is converted into a dicyclohexylammonium salt (m.p. 116°-118°) and the salt converted back into the free acid, 2-(acetylthiomethyl)-3-(acetylthio)propanoic acid, by distribution between ethyl acetate and 10% potassium bisulfate.
Quantity
3.36 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
N-potassium hydroxide
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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